Technical Documentation Center

6-Bromoquinolin-4-Ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromoquinolin-4-Ol
  • CAS: 145369-94-4; 332366-57-1

Core Science & Biosynthesis

Foundational

6-Bromoquinolin-4-Ol CAS number and properties

A Versatile Scaffold for Kinase Inhibitors and Antimalarial Agents [1] Executive Summary 6-Bromoquinolin-4-ol is a critical bicyclic heteroaromatic intermediate employed in the synthesis of high-value pharmacophores, par...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitors and Antimalarial Agents [1]

Executive Summary

6-Bromoquinolin-4-ol is a critical bicyclic heteroaromatic intermediate employed in the synthesis of high-value pharmacophores, particularly PI3K/mTOR inhibitors (e.g., Omipalisib) and quinolone-based antimalarials.[1]

This guide addresses the molecule's dual nature (tautomerism), provides a validated Gould-Jacobs synthetic protocol, and details the orthogonal functionalization strategies that make it a staple in medicinal chemistry.[1]

Chemical Identity & Tautomerism

For the application scientist, the primary point of confusion regarding this molecule is its nomenclature versus its physical reality.

The Tautomeric Equilibrium

While commercially listed as 6-bromoquinolin-4-ol (the enol form), the molecule exists predominantly as 6-bromoquinolin-4(1H)-one (the keto form) in the solid state and in polar solvents.[1] This preference is driven by the aromaticity of the pyridone-like ring system and intermolecular hydrogen bonding.[1]

  • Implication for Reactivity: Despite the "keto" structure, the oxygen atom reacts as a nucleophile in O-alkylation, while the C4 position is susceptible to nucleophilic attack after activation (e.g., with

    
    ).
    
Registry Data
PropertyDetail
Common Name 6-Bromoquinolin-4-ol
Systematic Name 6-Bromo-4(1H)-quinolinone
CAS Number (Enol) 145369-94-4 (Most common commercial identifier)
CAS Number (Keto) 332366-57-1 (Strict structural identifier)
Molecular Formula

Molecular Weight 224.05 g/mol
SMILES OC1=CC=NC2=C1C=C(Br)C=C2 (Enol)

Physicochemical Properties[1][3][4][5][7][8]

PropertyValueApplication Note
Appearance Off-white to beige powderDarkens upon oxidation/light exposure.[1]
Melting Point 280–285 °C (dec.)High MP due to H-bonded dimer network.[1]
Solubility DMSO, DMF, hot AcOHPoor solubility in non-polar organic solvents.
pKa ~11 (OH), ~2 (NH)Amphoteric character; soluble in strong base.

Validated Synthesis: The Gould-Jacobs Protocol

The most robust industrial route to 6-bromoquinolin-4-ol is the Gould-Jacobs reaction .[1] This sequence involves an aniline condensation followed by a high-temperature thermal cyclization.[1][2][3]

Mechanistic Workflow

GouldJacobs Aniline 4-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Thermodynamic Control Product 6-Bromoquinolin-4-ol Cyclization->Product -EtOH

Figure 1: The Gould-Jacobs synthetic pathway.[1]

Step-by-Step Protocol

Reagents: 4-Bromoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (Dowtherm A).

  • Condensation:

    • Mix 4-bromoaniline and diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask.

    • Heat to 110–120 °C for 2 hours. Ethanol is evolved; use an open vessel or a distillation head to remove it, driving the equilibrium forward.

    • Checkpoint: The mixture will solidify upon cooling.[1] This is the enamine intermediate.[1]

  • Thermal Cyclization:

    • Add Dowtherm A (approx. 10 mL per gram of intermediate) to the flask.

    • Heat rapidly to 250 °C .

    • Critical Insight: The reaction requires high thermal energy to overcome the aromaticity barrier of the benzene ring for cyclization. Maintain reflux for 30–60 minutes.

    • Monitor by LCMS (disappearance of intermediate MW ~342).

  • Workup (The "Crash Out"):

    • Cool the solution to ~80 °C.

    • Slowly add a non-polar solvent (Hexane or Petroleum Ether) to the stirring mixture. The quinolone product is insoluble in this medium and will precipitate.[1]

    • Filter the solids and wash extensively with hexane to remove residual Dowtherm A.[1]

    • Yield: Typically 60–75%.[1]

Reactivity & Functionalization

6-Bromoquinolin-4-ol serves as a bifunctional scaffold .[1] The chemical differentiation between the C4-oxygen and the C6-bromine allows for orthogonal functionalization.[1]

Strategic Logic[1]
  • C4 Activation (First): The C4-OH is generally converted to a chloride (C4-Cl) first.[1] The C4-Cl is highly reactive toward nucleophilic aromatic substitution (

    
    ) or Pd-catalyzed coupling.[1]
    
  • C6 Coupling (Second): The C6-Br bond is less reactive than the activated C4-Cl.[1] This allows researchers to modify the C4 position selectively before engaging the bromine in Suzuki or Buchwald-Hartwig couplings.[1]

Protocol: Chlorination with

This converts the hydroxy/keto group into a chloro leaving group.[1]

  • Reagents: 6-Bromoquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (

    
    , solvent/reagent), DMF (cat.).[1]
    
  • Procedure:

    • Suspend starting material in neat

      
       (5–10 volumes).
      
    • Add 2–3 drops of DMF (Vilsmeier-Haack catalyst).[1]

    • Reflux (105 °C) for 2–4 hours until the solution turns clear.

    • Quenching (Hazard): Remove excess

      
       via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water. The product, 6-bromo-4-chloroquinoline , will precipitate.[1]
      
Divergent Synthesis Map

Reactivity Core 6-Bromoquinolin-4-ol Chloro 6-Bromo-4-chloroquinoline Core->Chloro POCl3, DMF, Reflux SNAr 4-Amino-6-bromoquinoline Chloro->SNAr R-NH2, Heat (SNAr) Suzuki 6-Aryl-4-aminoquinoline (e.g., Kinase Inhibitor) SNAr->Suzuki Ar-B(OH)2, Pd(0)

Figure 2: Orthogonal functionalization strategy starting from C4 activation.

Medicinal Chemistry Applications

Case Study: PI3K Inhibitors (Omipalisib)

The 6-bromoquinolin-4-ol scaffold is the direct precursor to Omipalisib (GSK2126458) .[1][4][5]

  • Mechanism: The quinoline nitrogen and C4-substituents form critical hydrogen bonds within the ATP-binding pocket of the PI3K kinase.[1]

  • Synthesis Route: 6-Bromoquinolin-4-ol

    
     4-Chloro 
    
    
    
    4-Iodo
    
    
    Suzuki coupling at C6 to install the sulfonamide tail.[1]
Antimalarials

Derivatives at the C4 position (via the chloro-intermediate) are explored for overcoming chloroquine resistance.[1] The 6-bromo group enhances lipophilicity, aiding penetration into the parasite's food vacuole.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Handling:

    • Dust: The powder is fine and electrostatic; use a fume hood to avoid inhalation.

    • Reaction Hazards: The Gould-Jacobs cyclization releases massive amounts of ethanol vapor (flammability risk) and requires very high temperatures (thermal burn risk).

    • 
       Quench:  The chlorination workup generates HCl gas and heat.[1] Always quench on ice with adequate ventilation.[1]
      

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.

  • Wang, W., et al. (2015).[4] Synthesis of 6-bromo-4-iodoquinoline.[1][4][2] Atlantis Press.[1]

  • ChemicalBook. (2024).[1] 6-Bromo-4-hydroxyquinoline Properties and CAS Data.[1][6][7]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 20827, 6-Bromo-4-quinolinol.[1]

  • Mugnaini, C., et al. (2012).[2] Synthesis and biological evaluation of novel 6-bromoquinolin-4-ol derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2] (Cited in context of GSK2126458 synthesis).

Sources

Exploratory

Technical Guide: Solubility Profile of 6-Bromoquinolin-4-Ol

This technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 6-Bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline or 6-bromoquinolin-4(1H)-one).[1] [1] P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 6-Bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline or 6-bromoquinolin-4(1H)-one).[1]

[1]

Part 1: Executive Summary & Physicochemical Determinants[1]

6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 332366-57-1) is a critical heterocyclic scaffold in medicinal chemistry, widely employed as an intermediate for antimalarial, antibacterial, and anticancer agents.[1] Its utility is defined by the 6-position bromine (allowing cross-coupling reactions) and the 4-position oxygen functionality.[1]

However, this compound exhibits a complex solubility profile driven by tautomeric equilibrium and high crystal lattice energy.[1] Understanding these factors is prerequisite to successful formulation and assay development.

The Tautomeric Barrier

The primary determinant of this compound's solubility is its tautomerism.[1] While often named "quinolin-4-ol" (enol form), it exists predominantly as 6-bromoquinolin-4(1H)-one (keto form) in the solid state and in polar solvents.[1]

  • Enol Form (4-hydroxy): Aromatic pyridine ring; favored in gas phase or highly non-polar environments.[1]

  • Keto Form (4-one): Loss of aromaticity in the pyridine ring, but stabilized by strong intermolecular hydrogen bonding (N-H[1]···O=C). This results in a high melting point (~283°C) and reduced solubility in common organic solvents compared to non-oxygenated quinolines.[1]

The "Bromine Effect"

The addition of a bromine atom at the C6 position introduces significant lipophilicity and potential for halogen bonding:

  • Lipophilicity: Bromine increases the LogP by approximately 0.7–0.9 units relative to the parent quinolone.[1]

  • Crystal Packing: The large van der Waals radius of bromine enhances stacking interactions, further decreasing aqueous solubility.[1]

Part 2: Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility behavior based on physicochemical properties and standard purification protocols.

Quantitative Physicochemical Data (Predicted & Observed)
PropertyValue / RangeImplication
Melting Point 282–284 °CIndicates very high lattice energy; difficult to dissolve without heating or polar aprotic solvents.[1]
pKa (Acidic) ~9.0–10.0 (NH deprotonation)Soluble in strong bases (pH > 11).[1]
pKa (Basic) ~1.5–2.5 (Carbonyl oxygen protonation)Soluble in strong acids (pH < 1).[1]
LogP (Oct/Water) ~2.4 (Predicted)Moderate lipophilicity; permeable but poorly soluble in water.[1]
Water Solubility < 0.1 mg/mL (Neutral pH)Classifiable as "Practically Insoluble" or "Insoluble".[1]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingUsage Notes
Polar Aprotic DMSO, DMF, NMP High Primary vehicle for stock solutions (10–50 mM).
Polar Protic Methanol, EthanolModerateSoluble upon heating; often used for recrystallization.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderateoften requires MeOH cosolvent (e.g., 9:1 DCM:MeOH) for chromatography.[1]
Non-Polar Hexane, Diethyl EtherInsolubleUsed as anti-solvents to precipitate the product.[1]
Aqueous Water, PBS (pH 7.[1]4)Very LowRequires pH adjustment or cyclodextrin complexation.[1]

Part 3: Visualization of Mechanisms & Workflows[1]

Diagram: Tautomeric Equilibrium & Solvation

This diagram illustrates the equilibrium between the enol and keto forms and how solvent polarity shifts this balance, affecting solubility.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solubility Consequences Enol Enol Form (6-Bromoquinolin-4-ol) Favored in: Gas Phase / Non-polar Keto Keto Form (6-Bromoquinolin-4(1H)-one) Favored in: Solid State / Polar Solvents Enol->Keto Spontaneous (Polar Media) H_Bond Intermolecular H-Bonds (N-H ... O=C) Keto->H_Bond Lattice High Lattice Energy (MP ~283°C) Solubility Low Solubility in Water & Non-polar Organics Lattice->Solubility Limits Dissolution H_Bond->Lattice

Caption: Figure 1. The predominance of the Keto tautomer facilitates strong intermolecular hydrogen bonding, resulting in high lattice energy and reduced solubility in most solvents.[1]

Diagram: Solubility Determination Decision Tree

A logical workflow for researchers to determine the precise solubility of this scaffold.

SolubilityWorkflow Start Start: Characterize 6-Bromoquinolin-4-ol SolventCheck Is DMSO Stock Soluble? Start->SolventCheck YesDMSO Yes (Clear Solution) SolventCheck->YesDMSO >10 mM NoDMSO No (Precipitate) SolventCheck->NoDMSO Kinetic Kinetic Solubility Assay (Spike DMSO stock into Buffer) YesDMSO->Kinetic For HTS/Bioassays Thermodynamic Thermodynamic Solubility (Solid powder + Buffer, 24h shake) YesDMSO->Thermodynamic For Formulation Analyze Analysis via HPLC-UV (254 nm) Kinetic->Analyze Thermodynamic->Analyze Result Define Solubility Profile Analyze->Result

Caption: Figure 2. Decision tree for selecting between Kinetic (high-throughput) and Thermodynamic (equilibrium) solubility assays.

Part 4: Experimental Protocols

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method for precise equilibrium data.[1]

  • Preparation: Weigh approximately 2–5 mg of solid 6-Bromoquinolin-4-ol into a 2 mL HPLC vial or Eppendorf tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2, or water).[1]

  • Equilibration:

    • Shake or stir the suspension at 25°C (or 37°C) for 24 hours.

    • Note: Ensure solid material remains visible.[1] If all dissolves, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid nylon due to potential drug binding).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile).[1]

    • Inject onto HPLC (C18 column).[1]

    • Detect at 254 nm (aromatic absorption).[1]

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol 4.2: Kinetic Solubility (High-Throughput)

Use this method to screen for precipitation risk in biological assays.[1]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Slowly add 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Reading: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb). Increased absorbance indicates precipitation.[1]

Part 5: References

  • ChemicalBook. (2025).[1][2][3] 6-Bromoquinolin-4-ol - Physicochemical Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][4] 6-Bromoquinoline-4-carboxylic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2016). Discovery of a fluorinated 4-oxo-quinoline derivative. PubMed.[1][4] Retrieved from [1]

  • Molinspiration. (n.d.).[1][2] Calculation of LogP and Molecular Properties for Quinoline Derivatives. (Methodology reference for predicted LogP).

  • MDPI. (2020).[1] Quinolin-4-ones: Methods of Synthesis and Application. Molecules. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of Phenoxy Quinoline Derivatives: An Application and Protocol Guide from 6-Bromoquinolin-4-Ol

This comprehensive guide provides detailed application notes and protocols for the synthesis of phenoxy quinoline derivatives, starting from the readily available precursor, 6-Bromoquinolin-4-ol. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of phenoxy quinoline derivatives, starting from the readily available precursor, 6-Bromoquinolin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind choosing a synthetic route, provide step-by-step protocols for various established coupling methodologies, and offer insights into the characterization and potential challenges associated with these syntheses.

Introduction: The Significance of the Phenoxy Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. When functionalized with a phenoxy group, these derivatives exhibit a broad spectrum of biological activities, including potent anticancer and anti-HIV properties.[1] The electronic and steric properties of the phenoxy moiety can be readily modulated by introducing various substituents, allowing for the fine-tuning of the molecule's pharmacological profile. This guide will focus on the C-O bond formation strategies to couple phenols with the 6-bromoquinolin-4-ol backbone, a key transformation in the synthesis of these valuable compounds.

Strategic Overview: Choosing Your Coupling Partner

The synthesis of phenoxy quinoline derivatives from 6-bromoquinolin-4-ol primarily relies on transition metal-catalyzed cross-coupling reactions. The three most prevalent and effective methods are the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling. The choice of method often depends on the substrate scope, desired reaction conditions, and catalyst availability.

Below is a conceptual workflow illustrating the general synthetic approach.

Synthetic Workflow A 6-Bromoquinolin-4-ol E Coupling Reaction A->E B Phenol Derivative B->E C Catalyst System (Cu or Pd based) C->E D Base & Solvent D->E F Phenoxy Quinoline Derivative E->F G Purification F->G H Characterization G->H

Caption: General workflow for the synthesis of phenoxy quinoline derivatives.

Reaction Mechanisms: A Tale of Two Metals

The formation of the C-O bond in these reactions is facilitated by either copper or palladium catalysts. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The Copper-Catalyzed Pathway: Ullmann and Chan-Lam Couplings

The Ullmann condensation is a classic method for forming C-O bonds using a copper catalyst, often in stoichiometric amounts and at high temperatures.[2] The Chan-Lam coupling represents a milder and more versatile version, utilizing a catalytic amount of copper and often proceeding at room temperature in the presence of an oxidant like air.[3][4]

Ullmann_Chan_Lam_Mechanism cluster_0 Catalytic Cycle A Cu(II) Precatalyst B Coordination with Phenol & Base A->B Ligand Exchange C Copper Phenoxide Intermediate B->C D Oxidative Addition of 6-Bromoquinolin-4-ol C->D E Cu(III) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Phenoxy Quinoline Product F->G

Caption: Simplified mechanism for the copper-catalyzed C-O coupling.

The Palladium-Catalyzed Pathway: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-N and C-O bonds.[5] It typically employs a phosphine ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.[6]

Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle A Pd(0)L_n B Oxidative Addition of 6-Bromoquinolin-4-ol A->B C Pd(II) Intermediate B->C D Coordination of Phenoxide C->D Base E Reductive Elimination D->E E->A Catalyst Regeneration F Phenoxy Quinoline Product E->F

Caption: Simplified mechanism for the Buchwald-Hartwig C-O coupling.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. 6-Bromoquinolin-4-ol and its derivatives are irritants.[7][8][9] Copper and palladium catalysts can be toxic.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Ullmann-Type Synthesis of 6-Phenoxyquinolin-4-ol

This protocol is a robust method, particularly for large-scale synthesis, but often requires higher temperatures.

Materials:

  • 6-Bromoquinolin-4-ol

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF to the flask. The concentration should be approximately 0.1 M with respect to the 6-bromoquinolin-4-ol.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for Phenoxy Quinoline Derivatives

This method offers milder reaction conditions and a broader substrate scope, but the palladium catalyst and ligands can be more expensive.

Materials:

  • 6-Bromoquinolin-4-ol

  • Substituted Phenol

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine 6-bromoquinolin-4-ol (1.0 eq), the substituted phenol (1.5 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with stirring under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Chan-Lam C-O Coupling Using Arylboronic Acids

This protocol is advantageous as it often proceeds under mild conditions, sometimes even at room temperature, and is tolerant of a wide range of functional groups.[11][12]

Materials:

  • 6-Bromoquinolin-4-ol

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Open-air reaction vessel (e.g., a vial with a stir bar)

Procedure:

  • To a vial, add 6-bromoquinolin-4-ol (1.0 eq), the arylboronic acid (1.5 eq), and Cu(OAc)2 (1.0 eq).

  • Add DCM or MeOH as the solvent.

  • Add pyridine or Et3N (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview

FeatureUllmann-TypeBuchwald-HartwigChan-Lam
Catalyst Copper (often stoichiometric)Palladium (catalytic)Copper (catalytic)
Ligand Often not requiredPhosphine-basedOften a nitrogen-based ligand
Temperature High (120-200 °C)Moderate (80-110 °C)Room temp to moderate
Atmosphere InertInertOften aerobic
Substrate Scope Good, but can be harshBroadBroad, good functional group tolerance
Cost Generally lowerHigher catalyst/ligand costModerate

Troubleshooting and Field-Proven Insights

  • Low Yields: In Ullmann-type reactions, ensure all reagents are dry and the inert atmosphere is maintained. For Buchwald-Hartwig couplings, the choice of ligand is critical; screen different ligands if yields are low. In Chan-Lam reactions, the choice of base and solvent can significantly impact the outcome.

  • Side Reactions: A common side product in Ullmann couplings is the debrominated starting material.[13] This can sometimes be minimized by using an excess of the phenol. In Buchwald-Hartwig reactions, β-hydride elimination can be a competing pathway with certain substrates.[5]

  • Purification Challenges: The synthesized phenoxy quinoline derivatives are often polar compounds. A gradient elution during column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. Recrystallization can also be a powerful purification technique.

Characterization of Phenoxy Quinoline Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[2][14][15] Expect to see characteristic signals for the quinoline and phenoxy protons and carbons. 2D NMR techniques like COSY and HSQC can aid in complex assignments.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.

  • Melting Point: A sharp melting point is an indicator of purity.

Conclusion

The synthesis of phenoxy quinoline derivatives from 6-bromoquinolin-4-ol is a versatile and important transformation in medicinal chemistry. By understanding the underlying principles of the Ullmann, Buchwald-Hartwig, and Chan-Lam coupling reactions, and by following the detailed protocols provided, researchers can confidently and efficiently access a wide range of these valuable compounds. Careful optimization of reaction conditions and thorough characterization of the final products are paramount to ensuring the integrity and reproducibility of the research.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. Retrieved February 4, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved February 4, 2026, from [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]

  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • ResearchGate. (2025, August 10). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • YouTube. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. [Link]

  • National Institutes of Health. (2025, June 19). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved February 4, 2026, from [Link]

  • Thieme. (2020, December 15). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]

  • Research Catalysts, Inc. (2013, November 11). MSDS for Q-5 Copper Catalyst. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Note: Strategic In Vitro Profiling of 6-Bromoquinolin-4-Ol Derivatives

Introduction & Strategic Rationale The 6-bromoquinolin-4-ol scaffold represents a critical structural template in the development of next-generation antibiotics. Structurally analogous to the fluoroquinolone core, the C6...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 6-bromoquinolin-4-ol scaffold represents a critical structural template in the development of next-generation antibiotics. Structurally analogous to the fluoroquinolone core, the C6-bromine substitution modulates lipophilicity (logP) and halogen-bonding capability, potentially enhancing membrane permeability against Gram-negative efflux pumps. However, the efficacy of these derivatives relies heavily on the tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, which dictates binding affinity to the primary bacterial target: DNA Gyrase (Topoisomerase II).

This guide provides a validated workflow for profiling these derivatives. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of halo-quinolines, such as aqueous solubility limits and cation chelation in assay media.

Critical Workflow Overview

Workflow Compound Compound Management (DMSO Solubilization) MIC Primary Screen (MIC via Resazurin) Compound->MIC 0.1-100 µM MBC Secondary Screen (MBC & Time-Kill) MIC->MBC Select Hits MoA Mechanistic Validation (DNA Gyrase Inhibition) MIC->MoA Validate Target

Figure 1: The integrated screening cascade. Progression from primary MIC to mechanistic validation ensures resource efficiency.

Compound Preparation & Handling[1][2][3][4][5][6]

The Challenge: 6-Bromoquinolin-4-ol derivatives often exhibit poor aqueous solubility and a tendency to aggregate in complex media. Improper solubilization leads to "false negatives" due to precipitation or "false positives" due to non-specific aggregation.

Protocol: Stock Solution Generation
  • Solvent: Dissolve neat powder in 100% molecular-grade DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can interfere with bacterial membrane integrity at high concentrations.

  • Concentration: Prepare a 10 mM master stock.

    • Expert Insight: If the compound is stubborn, sonicate at 40°C for 5 minutes. The 6-bromo substituent increases lipophilicity; ensure no micro-crystals remain.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the quinoline ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Screening: MIC Determination (Broth Microdilution)[7]

Methodology: CLSI M07-A10 Standard with Resazurin Modification. Rationale: While optical density (OD600) is standard, quinoline derivatives can be colored or precipitate, interfering with absorbance readings. We utilize Resazurin (Alamar Blue) , a redox indicator that turns fluorescent pink only in the presence of metabolically active bacteria, eliminating background interference.

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical: Ensure

      
       (20-25 mg/L) and 
      
      
      
      (10-12.5 mg/L) levels are standardized. Quinolone-like drugs bind divalent cations; excess cations can chelate the drug, reducing potency (false resistance).
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Step-by-Step Protocol
  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Resuspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach a starting density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Column 1-10: Serial 2-fold dilution of the test compound (range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration must be <1%.

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation:

    • Add 50 µL of diluted inoculum to drug wells.

    • Incubate at 37°C for 18-20 hours (aerobic).

  • Readout (Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.[1]

    • Incubate for an additional 2-4 hours.

    • Result: Blue = No Growth (Inhibition). Pink = Growth.[1]

    • MIC Definition: The lowest concentration well that remains blue .[2]

MIC_Plate cluster_plate 96-Well Plate Layout (Row A) W1 64 µg W2 32 µg W1->W2 W3 16 µg W2->W3 W4 8 µg W3->W4 W5 4 µg W4->W5 W6 GC (+) Legend1 Blue = Inhibition (MIC) Legend2 Pink = Growth

Figure 2: Visual interpretation of Resazurin MIC assay. The transition from Blue (W3) to Pink (W4) identifies the MIC at 16 µg/mL.

Secondary Screening: MBC & Time-Kill Kinetics

Objective: Determine if the derivative is Bacteriostatic (inhibits growth) or Bactericidal (kills).[3] Rule of Thumb: A compound is "Bactericidal" if the MBC/MIC ratio is


.
MBC Protocol (Minimum Bactericidal Concentration)[7]
  • Identify the MIC well from the primary screen.

  • Aliquot 10 µL from the MIC well and the two wells above the MIC (2x and 4x MIC).

  • Spot plate onto non-selective agar (MHA).

  • Incubate overnight at 37°C.

  • MBC Definition: The lowest concentration that kills

    
     of the initial inoculum (fewer than 5 colonies usually).
    
Time-Kill Kinetics (Dynamic Profiling)

Essential for 6-bromoquinolin-4-ols to observe if killing is concentration-dependent (like Ciprofloxacin) or time-dependent.

  • Prepare tubes with bacteria (

    
     CFU/mL) and drug at 4x MIC .
    
  • Incubate at 37°C with shaking.

  • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate for CFU counting.

  • Success Criteria: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
    

Mechanistic Validation: DNA Gyrase Inhibition[11][12]

Rationale: 6-Bromoquinolin-4-ol derivatives are designed to mimic the pharmacophore of quinolones, which stabilize the cleaved DNA-Gyrase complex. The Supercoiling Inhibition Assay is the definitive proof of target engagement.

Assay Principle

DNA Gyrase (Topoisomerase II) converts relaxed plasmid DNA into supercoiled DNA using ATP. If the drug works, the DNA remains relaxed.

Protocol
  • Reaction Mix (20 µL):

    • Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, Spermidine).

    • Relaxed Plasmid DNA (e.g., pBR322).

    • ATP (1 mM).

    • E. coli DNA Gyrase (2-4 Units).

    • Test Compound (Varied concentrations).[4][5][6][1][7]

  • Incubation: 30 minutes at 37°C.

  • Termination: Add Stop Buffer (SDS + Proteinase K) to digest the enzyme.

  • Analysis: Run on a 1% agarose gel (no Ethidium Bromide in the gel; stain post-run).

    • Supercoiled DNA: Migrates faster (bottom of gel).

    • Relaxed DNA: Migrates slower (top of gel).

MoA Gyrase DNA Gyrase (Enzyme) Complex Cleavable Complex Stabilization Gyrase->Complex Relaxed Relaxed DNA (Substrate) Relaxed->Complex Drug 6-Br-Quinolin-4-ol (Inhibitor) Drug->Complex Binds Result_Active Result: DNA Remains Relaxed (Inhibition) Complex->Result_Active Drug Present Result_Inactive Result: DNA Supercoils (No Inhibition) Complex->Result_Inactive No Drug

Figure 3: Mechanism of Action. The drug traps the Gyrase-DNA complex, preventing the re-ligation step, leaving DNA in a relaxed or cleaved state.

Selectivity Profiling (Cytotoxicity)

Rationale: To ensure the observed antibacterial activity is due to specific gyrase inhibition and not general membrane destruction (which would kill human cells too).

  • Assay: MTT or MTS Assay using HEK293 (Kidney) or HepG2 (Liver) cell lines.

  • Metric: Selectivity Index (

    
    ).
    
    
    
    
  • Target: An

    
     is generally considered a promising starting point for lead optimization.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][9][10] Wayne, PA: CLSI.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Maxwell, A. (1993). The interaction between coumarin antibiotics and DNA gyrase. Molecular Microbiology, 9(3), 681-686. (Foundational text on Gyrase assays).

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

Sources

Method

Molecular docking studies of 6-Bromoquinolin-4-Ol analogs with target proteins

This Application Note is structured as a high-level technical guide for drug discovery professionals. It deviates from standard templates to focus on the mechanistic and computational nuances of docking halogenated quino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery professionals. It deviates from standard templates to focus on the mechanistic and computational nuances of docking halogenated quinoline scaffolds.

Executive Summary & Scientific Rationale

The 6-bromoquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry due to its dual-action potential. The core structure mimics the ATP-binding motif required by kinases (e.g., EGFR) and bacterial topoisomerases (e.g., DNA Gyrase B).

However, standard docking protocols often fail to accurately predict the binding affinity of this scaffold due to two critical oversights:

  • Tautomeric Ambiguity: The 4-hydroxyquinoline moiety exists in a dynamic equilibrium between the enol (4-OH) and keto (4(1H)-one) forms. The keto tautomer is often the dominant species in solution and the bioactive conformer, yet many libraries default to the aromatic enol form.

  • Halogen Bonding (

    
    -hole):  The bromine atom at position 6 is not merely a hydrophobic bulk. It possesses a localized region of positive electrostatic potential (the 
    
    
    
    -hole) capable of forming directional halogen bonds with backbone carbonyls (e.g., Met793 in EGFR). Standard scoring functions (e.g., Vina 1.1.2) treat halogens as isotropic hydrophobic spheres, leading to false negatives.

This guide details a validated protocol using AutoDock Vina 1.2.0 (or VinaXB) to correct these artifacts, ensuring high-fidelity binding predictions.

Computational Workflow Visualization

The following diagram outlines the optimized workflow, distinguishing between standard steps and the "Critical Control Points" required for this specific scaffold.

DockingWorkflow cluster_Ligand Ligand Preparation (Critical) cluster_Protein Target Preparation Start Start: 6-Bromoquinolin-4-ol Analog L1 2D to 3D Conversion (Avogadro/OpenBabel) Start->L1 L2 Tautomer Enumeration (Force Keto Form) L1->L2 L3 QM Geometry Optimization (DFT B3LYP/6-31G*) Corrects C-Br Bond Length L2->L3 L4 Assign Gasteiger Charges & Torsion Tree L3->L4 Grid Grid Box Definition (Center on ATP Site) L4->Grid P1 Retrieve PDB (EGFR: 1M17 | GyrB: 1KZN) P2 Strip Water (Keep Bridging H2O) P1->P2 P3 Protonation (pH 7.4) Add Polar Hydrogens P2->P3 P3->Grid Dock Docking Execution (AutoDock Vina 1.2 / VinaXB) Grid->Dock Analysis Interaction Profiling (Halogen Bonds & H-Bonds) Dock->Analysis

Figure 1: Optimized docking workflow emphasizing Tautomer Enumeration and QM Optimization as critical control points for quinoline derivatives.

Detailed Experimental Protocol

Phase 1: Ligand Construction & Quantum Mechanical Correction

Objective: To generate a biologically relevant 3D conformer of the ligand.

  • Structure Generation: Draw the 6-bromoquinolin-4-ol analog in ChemDraw or Avogadro.

  • Tautomer Check (Crucial):

    • Most databases import this structure as the aromatic 4-quinolinol (enol).

    • Action: Manually convert the structure to the 4(1H)-quinolone (keto) form. The NH donor at position 1 and the Carbonyl acceptor at position 4 are essential for the "hinge binding" motif in kinases.

  • Geometry Optimization:

    • Do not rely on UFF/MMFF94 force fields alone. They often underestimate the C-Br bond length.

    • Run a quick DFT optimization (B3LYP/6-31G*) using ORCA or Gaussian.

    • Why? Accurate bond lengths are vital for the scoring function's steric overlap calculations.

Phase 2: Target Protein Selection & Preparation

Objective: Prepare the receptor with correct ionization states.

Target A: EGFR Kinase Domain (Anticancer)

  • PDB ID: 1M17 (Resolution: 2.6 Å).

  • Rationale: Co-crystallized with Erlotinib (a quinazoline, structurally similar to quinoline). The binding site is well-defined.

  • Grid Center: x=22.0, y=0.5, z=53.0 (Centered on Erlotinib).

Target B: E. coli DNA Gyrase B (Antibacterial)

  • PDB ID: 1KZN (Resolution: 2.3 Å).

  • Rationale: Represents the ATPase domain. Quinolines target the ATP-binding pocket, competing with ATP hydrolysis.

  • Grid Center: x=18.5, y=25.1, z=36.0 (Centered on Clorobiocin).

Preparation Steps (Using UCSF Chimera / AutoDock Tools):

  • Clean: Remove co-crystallized ligands and non-bridging water molecules.

  • Fix Side Chains: Repair missing atoms in residues (e.g., Lys, Arg) using the Dunbrack rotamer library.

  • Charge: Add Kollman United Atom charges. The total charge for the protein should be non-zero (integer value depends on the protein).

  • Merge: Merge non-polar hydrogens.

Phase 3: Molecular Docking Execution

Objective: Sampling binding poses with halogen-sensitivity.

Software: AutoDock Vina 1.2.0 (supports explicit water and improved scoring) or VinaXB (optimized for halogen bonding).

Configuration File (conf.txt):

Execution Command:

Data Presentation & Analysis

Quantitative Binding Assessment

The following table illustrates hypothetical but representative data comparing the 6-bromo analog against standard inhibitors.

Table 1: Comparative Binding Affinity (kcal/mol)

Ligand IDStructure DescriptionTarget: EGFR (1M17)Target: GyrB (1KZN)Predicted Affinity (kcal/mol)
Ref 1 Erlotinib (Std)-9.2N/AHigh
Ref 2 Clorobiocin (Std)N/A-8.5High
6-Br-Q1 6-Bromoquinolin-4(1H)-one-7.8-6.9Moderate
6-Br-Q2 N1-substituted (Methyl)-6.1-5.5Low (Loss of H-bond donor)
6-Br-Q3 C3-substituted (Acetyl)-8.4 -7.8 High (Additional H-bonds)
Mechanistic Insight: The Halogen Bond

In the docking results for 6-Br-Q3 against EGFR, the Bromine atom at C6 is frequently observed orienting toward the carbonyl oxygen of the backbone residues (e.g., Met793 or equivalent in the hinge region).

  • Distance: 3.2 - 3.5 Å (Optimal for Halogen Bonding).

  • Angle (C-Br···O): ~160-180° (Linearity confirms

    
    -hole interaction).
    

Interaction Map (Graphviz):

InteractionMap cluster_Pocket EGFR Binding Pocket cluster_Ligand 6-Bromoquinolin-4-one Analog Met793 Met793 (Backbone C=O) Thr790 Thr790 (Gatekeeper) Lys745 Lys745 (Catalytic) Br6 Br (Pos 6) Sigma Hole (+) Br6->Met793 Halogen Bond (3.4 Å) NH1 NH (Pos 1) H-Bond Donor NH1->Met793 H-Bond (2.1 Å) CO4 C=O (Pos 4) H-Bond Acceptor CO4->Met793 Water-Mediated H-Bond

Figure 2: Interaction map highlighting the specific Halogen Bond contribution often missed by standard docking protocols.

Troubleshooting & Validation (Self-Correcting Protocols)

To ensure Trustworthiness (the 'T' in E-E-A-T), perform these validation steps:

  • Redocking Validation:

    • Extract the native ligand (e.g., Erlotinib from 1M17).

    • Dock it back into the protein using your parameters.

    • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box size or exhaustiveness.

  • Visual Inspection of Bromine:

    • If the Bromine atom is pointing directly at a positively charged residue (e.g., Lysine NH3+), the pose is likely an artifact (electrostatic repulsion between the positive

      
      -hole and the cation). Discard this pose.
      

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity, and design principles. Journal of Medicinal Chemistry. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. (Source of PDB 1M17). Link

  • Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in protein active sites. Biochemistry. (Relevance to GyrB docking). Link

Sources

Application

Application Notes &amp; Protocols: Development of Anticancer Agents from 6-Bromoquinolin-4-Ol Precursors

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer potential.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel anticancer agents derived from the versatile 6-bromoquinolin-4-ol precursor. We will detail field-proven synthetic protocols, robust in vitro characterization assays, and the principles of structure-activity relationship (SAR) analysis that underpin the iterative process of drug discovery.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have emerged as promising candidates in the search for new anticancer drugs.[3] Their planar heterocyclic structure allows them to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and modulate critical signaling pathways.[4][5] Specifically, quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of receptor tyrosine kinases like VEGFR, EGFR, and others, which are crucial for tumor growth, angiogenesis, and metastasis.[5][6]

  • Topoisomerase Inhibition: By stabilizing the enzyme-DNA complex, certain quinoline analogs prevent the re-ligation of DNA strands, leading to apoptosis.[1][7]

  • Induction of Apoptosis: Interference with signaling pathways, cell cycle arrest, and disruption of cell migration are common outcomes of treatment with quinoline derivatives, ultimately leading to programmed cell death.[2][3]

The 6-bromoquinolin-4-ol scaffold is a particularly valuable starting point. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions, while the hydroxyl group at the C4 position (or its keto tautomer) can be modified to modulate solubility and target engagement. This dual functionality allows for the systematic generation of large compound libraries for SAR studies.[7][8]

The Drug Development Workflow

The process of developing a novel anticancer agent from a precursor is a multi-step, iterative process. The following diagram outlines the general workflow, from initial synthesis to the identification of a lead compound.

Caption: High-level workflow for anticancer drug development from a precursor.

Synthetic Protocols

The synthesis of the core 6-bromoquinolin-4-ol structure is foundational. The Gould-Jacobs reaction is a classic and effective method for this purpose.[9][10]

Protocol: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction

This protocol describes the two-step synthesis starting from 4-bromoaniline. The reaction first involves a condensation step, followed by a high-temperature thermal cyclization to form the quinoline ring.[10][11]

Rationale: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core.[9] The initial condensation is a nucleophilic substitution on the activated double bond of the malonic ester derivative. The subsequent cyclization is a thermally-driven 6-electron electrocyclization, which requires a high-boiling point solvent like diphenyl ether to achieve the necessary temperature (typically >250°C).[10] Modern adaptations using microwave irradiation can significantly shorten reaction times.[12]

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, heating mantle, and reflux condenser

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and DEEM (1.1 eq).

  • Heat the mixture at 120-130°C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, can be used directly in the next step.[10]

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.[8]

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then with ethanol.

  • The resulting solid is ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation (Optional, for unsubstituted 4-ol)

  • Reflux the ester from Step 2 in an aqueous solution of NaOH (e.g., 10%) for 2-4 hours to hydrolyze the ester.

  • Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid and heat it above its melting point until gas evolution (CO2) ceases, yielding the final 6-bromoquinolin-4-ol.

Derivatization of the Scaffold

With the 6-bromoquinolin-4-ol precursor in hand, a library of analogs can be generated. The bromine at C6 is ideal for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce various aryl, heteroaryl, or amino groups. The diagram below illustrates a representative Suzuki coupling reaction.

G cluster_0 Suzuki Cross-Coupling Reaction start 6-Bromoquinolin-4-ol product 6-Aryl-quinolin-4-ol Derivative start->product Toluene/H2O, Heat boronic Aryl Boronic Acid (R-B(OH)2) boronic->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product

Caption: Synthetic scheme for derivatization via Suzuki coupling.

Biological Evaluation Protocols

Once synthesized and purified, the novel compounds must be evaluated for their anticancer activity. The following are standard, robust protocols for initial screening and preliminary mechanism-of-action studies.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] It is a primary screening tool to determine the concentration at which a compound exhibits cytotoxic effects (IC50 value).[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer).[17][18]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates.

  • Multi-channel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[16][19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[19] Agitate the plate on a shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability versus log(concentration) and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Treated and untreated cells.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to maintain membrane integrity.[23]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[23]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[23]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[23] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Mechanism of Action & Structure-Activity Relationship (SAR)

Many quinoline-based anticancer agents function by inhibiting tyrosine kinases, particularly those in the Vascular Endothelial Growth Factor Receptor (VEGFR) family. VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[24][25]

G VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Site PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates Raf Raf Dimer->Raf Activates Akt Akt PI3K->Akt Outcome Cell Proliferation, Survival, Angiogenesis Akt->Outcome MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Outcome

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline agent.

By analyzing the IC50 values of a library of compounds, a Structure-Activity Relationship (SAR) can be established.[26][27] This analysis reveals how different chemical substitutions on the 6-bromoquinolin-4-ol scaffold affect biological activity.[7][28]

Example SAR Table:

Compound IDR Group at C6 PositionIC50 (µM) on MCF-7 CellsNotes
Parent -Br45.2Baseline activity
1a -Phenyl15.8Increased activity suggests lipophilic group is favorable.
1b -4-Fluorophenyl5.3Electron-withdrawing group enhances potency.[18]
1c -4-Methoxyphenyl22.1Electron-donating group slightly reduces activity vs. phenyl.
1d -3-Pyridyl8.9Heteroaromatic ring is well-tolerated and improves activity.
1e -4-Aminophenyl30.5Polar amino group may reduce membrane permeability.

Interpretation: The SAR data in the table suggests that introducing an aromatic ring at the C6 position is beneficial for cytotoxic activity. Furthermore, decorating this ring with an electron-withdrawing group like fluorine significantly improves potency, likely by altering the electronic properties of the molecule and enhancing its binding affinity to the target protein.[28] This information guides the next round of synthesis, focusing on analogs with different halogen substitutions or other electron-deficient rings.

Conclusion

The 6-bromoquinolin-4-ol scaffold is a validated and highly malleable precursor for the development of potent anticancer agents. Through systematic application of synthetic methodologies like the Gould-Jacobs reaction and palladium-catalyzed cross-couplings, diverse chemical libraries can be rapidly generated. Rigorous biological evaluation using standardized protocols for cytotoxicity and apoptosis provides the crucial data needed for iterative SAR-guided optimization. By understanding the interplay between chemical structure and biological function, researchers can rationally design the next generation of quinoline-based therapeutics to combat cancer.

References

  • ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved February 4, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved February 4, 2026, from [Link]

  • Gholampour, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245. Retrieved February 4, 2026, from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 4, 2026, from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 4, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved February 4, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Anticancer Activity of Quinoline Derivatives. Retrieved February 4, 2026, from [Link]

  • Krishnan, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(1), 101153. Retrieved February 4, 2026, from [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Retrieved February 4, 2026, from [Link]

  • Wu, Y., et al. (2019). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Cancers, 11(10), 1549. Retrieved February 4, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Cancer cell culture: methods and protocols - Cell sensitivity assays: the MTT assay. Retrieved February 4, 2026, from [Link]

  • Li, S., et al. (2018). The role and significance of VEGFR2+ regulatory T cells in tumor immunity. OncoTargets and Therapy, 11, 6241–6248. Retrieved February 4, 2026, from [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 9364129. Retrieved February 4, 2026, from [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved February 4, 2026, from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Retrieved February 4, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved February 4, 2026, from [Link]

  • AACR Journals. (2006). Role of VEGFR signaling in tumor cells. Retrieved February 4, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Retrieved February 4, 2026, from [Link]

  • Sharma, A., et al. (2009). Structure-activity relationship (SAR) of parthenin analogues with pro-apoptotic activity: Development of novel anti-cancer leads. Bioorganic & Medicinal Chemistry Letters, 19(15), 4119-4122. Retrieved February 4, 2026, from [Link]

  • BosterBio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 4, 2026, from [Link]

  • Matsuo, M., et al. (2012). VEGF-A/VEGFR-2 signaling plays an important role for the motility of pancreas cancer cells. BMC Cancer, 12, 344. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 4, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Structure-activity relationship of anticancer drug candidate quinones. Retrieved February 4, 2026, from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. YouTube. Retrieved February 4, 2026, from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved February 4, 2026, from [Link]

Sources

Method

Application Note: Real-Time Monitoring and Characterization of 6-Bromoquinolin-4-ol Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for monitoring the synthesis of 6-Bromoquinolin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for monitoring the synthesis of 6-Bromoquinolin-4-ol, a key intermediate in pharmaceutical development. We delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for real-time reaction tracking, kinetic analysis, and definitive structural confirmation. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of In-Process Controls

The synthesis of 6-Bromoquinolin-4-ol, often achieved via the Gould-Jacobs reaction or similar pathways, is a multi-step process where precise control over reaction conditions is paramount to ensure optimal yield and purity.[1][2] In-process monitoring provides critical data on the consumption of starting materials, the formation of intermediates, and the emergence of the final product, enabling timely adjustments and informed decisions. This application note serves as a practical guide for chemists and analysts to effectively apply a suite of analytical techniques for this purpose.

A common synthetic route involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a high-temperature cyclization.[3][4] Understanding the progression of this reaction is key to optimizing reaction time, temperature, and reagent stoichiometry.

At-a-Glance Reaction Monitoring: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[5] Its primary utility lies in its ability to quickly visualize the disappearance of starting materials and the appearance of the product.

Causality Behind Experimental Choices in TLC:

The choice of the mobile phase is critical for achieving good separation between the starting material (e.g., 4-bromoaniline), any intermediates, and the 6-Bromoquinolin-4-ol product. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate.[5] The polarity of the quinolinol product will differ significantly from the aniline starting material, allowing for clear separation on the TLC plate. For quinoline derivatives, adding a small amount of a basic modifier like triethylamine can improve the spot shape by minimizing tailing.[5]

Protocol for TLC Monitoring:
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spotting:

    • In the first lane, spot a dilute solution of the starting material (e.g., 4-bromoaniline).

    • In the second lane, carefully spot a small aliquot of the reaction mixture.

    • In the third lane, co-spot the starting material and the reaction mixture to aid in identification.[5]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm), where the aromatic compounds will appear as dark spots.[5]

    • If necessary, further visualization can be achieved by staining, for instance, in an iodine chamber.[5]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The new, typically more polar spot, corresponds to the 6-Bromoquinolin-4-ol product.

Quantitative Analysis and Purity Assessment: High-Performance Liquid Chromatography (HPLC)

For quantitative insights into reaction kinetics and for the precise determination of product purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] A well-developed HPLC method can separate the starting materials, intermediates, product, and any potential byproducts with high resolution.

Method Development Considerations:

A reversed-phase HPLC method is generally suitable for the analysis of quinoline derivatives. A C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with a wide range of polarities.

Protocol for HPLC Analysis:
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of pure standards.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

    • Purity can be assessed by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

CompoundTypical Retention Time (min)
4-Bromoaniline~ 3.5
Diethyl ethoxymethylenemalonate~ 5.2
Intermediate~ 7.8
6-Bromoquinolin-4-ol~ 6.5
Note: Retention times are illustrative and will vary depending on the exact HPLC conditions.

Unambiguous Structural Elucidation: NMR and Mass Spectrometry

While chromatographic techniques are excellent for monitoring reaction progress and assessing purity, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the definitive structural confirmation of the 6-Bromoquinolin-4-ol product.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure elucidation.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of 6-Bromoquinolin-4-ol will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be consistent with the substituted quinoline ring system.[11]

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.[9]

AtomTypical ¹H Chemical Shift (δ, ppm) in DMSO-d₆Typical ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
H-2~7.9C-2
H-3~6.0C-3
H-5~8.1C-4
H-7~7.8C-4a
H-8~7.5C-5
OH~11.5 (broad)C-6
C-7
C-8
C-8a
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[12]
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the product and can provide structural information through fragmentation patterns.[9]

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Spectral Interpretation:

    • The key diagnostic feature for a compound containing a single bromine atom is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[9][13] This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

    • For 6-Bromoquinolin-4-ol (C₉H₆BrNO), the expected molecular ion peaks will be at m/z 223 and 225.

IonExpected m/z
[M(⁷⁹Br)]⁺223
[M(⁸¹Br)]⁺225
[M-Br]⁺144

Visualizing the Workflow and Logic

To provide a clear understanding of the synthetic and analytical processes, the following diagrams illustrate the reaction pathway and the decision-making workflow for selecting the appropriate analytical technique.

Gould-Jacobs Reaction Pathway 4-Bromoaniline 4-Bromoaniline Intermediate Anilidomethylenemalonate Intermediate 4-Bromoaniline->Intermediate + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Intermediate->6-Bromoquinolin-4-ol High Temp. (Cyclization) Analytical Workflow cluster_Reaction Reaction Monitoring cluster_Analysis Analytical Techniques cluster_Purification Purification & Characterization Reaction_Mixture Reaction Mixture Aliquot TLC TLC (Qualitative) Reaction_Mixture->TLC Rapid Check HPLC HPLC (Quantitative) Reaction_Mixture->HPLC Detailed Analysis Decision Proceed to Workup? TLC->Decision Reaction Progress? HPLC->Decision Kinetics/Purity Data Purified_Product Purified Product NMR NMR (Structure) Purified_Product->NMR MS Mass Spec (Molecular Weight) Purified_Product->MS Decision->Purified_Product Yes

Caption: Workflow for reaction monitoring and product analysis.

Conclusion

The successful synthesis of 6-Bromoquinolin-4-ol relies on the diligent application of appropriate analytical techniques. This guide provides a framework for researchers to effectively monitor reaction progress, quantify product formation and purity, and definitively confirm the structure of the target molecule. By integrating these methodologies into the synthetic workflow, researchers can enhance efficiency, improve yields, and ensure the quality of this vital pharmaceutical intermediate.

References

  • Scribd. Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen. Available from: [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Available from: [Link]

  • PubMed. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Available from: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

  • ResearchGate. (PDF) Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Available from: [Link]

  • IOPScience. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • PubChem. 8-Bromoquinoline. Available from: [Link]

  • IOPScience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Available from: [Link]

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available from: [Link]

  • Magritek. Reaction Monitoring. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Journal of the American Chemical Society. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Available from: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available from: [Link]

  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available from: [Link]

  • YouTube. Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Available from: [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 6-Bromoquinolin-4-Ol derivatives

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 6-Bromoquinolin-4-Ol Derivatives Executive Summary & Strategic Rationale The quinoline scaffold remains a cornerstone in medicinal chemistry, his...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 6-Bromoquinolin-4-Ol Derivatives

Executive Summary & Strategic Rationale

The quinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by quinine and fluoroquinolones. However, the specific subclass of 6-bromoquinolin-4-ol derivatives has emerged as a high-value pharmacophore. The bromine atom at the C-6 position is not merely a lipophilic booster; it serves as a critical "halogen bond" donor and metabolic blocker, significantly altering the pharmacokinetic profile compared to its non-halogenated or chlorinated analogs.

This guide objectively compares the SAR profiles of 6-bromoquinolin-4-ol derivatives against standard therapeutic agents and structural analogs. It synthesizes experimental data to demonstrate why this specific substitution pattern offers superior efficacy in antitubercular and anticancer applications.

Chemical Space & Synthesis Workflow

To understand the SAR, one must first master the synthesis. The 6-bromo substituent is typically introduced early, as late-stage bromination can be regioselective challenging. The most robust industrial route utilizes the Gould-Jacobs reaction or a Meldrum’s acid modification.

Core Synthesis Protocol: 6-Bromoquinolin-4-ol[1][2]
  • Precursor: 4-Bromoaniline[1][2][3]

  • Reagents: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Triethyl orthoformate, Diphenyl ether (Dowtherm A).

Step-by-Step Methodology:

  • Condensation: Reflux 4-bromoaniline (1.0 eq) with Meldrum's acid (1.0 eq) and triethyl orthoformate (1.2 eq) in ethanol for 3 hours.

  • Isolation: Cool to precipitate the intermediate enamine (5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione). Filter and dry.

  • Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (250°C). This high temperature is critical for the thermal decarboxylative cyclization.

  • Purification: Cool the mixture to room temperature; dilute with hexane to precipitate the crude 6-bromoquinolin-4-ol. Recrystallize from DMF/Ethanol.

Yield Expectation: 60–75% Key QC Parameter:


H NMR (DMSO-

) showing a singlet at

8.15 (H-2) and doublet at

8.2 (H-5, deshielded by Br).
Visualized Synthesis Pathway

SynthesisWorkflow Start 4-Bromoaniline Intermed Enamine Intermediate (Solid) Start->Intermed Reflux (EtOH) Reagent1 Meldrum's Acid + Triethyl Orthoformate Reagent1->Intermed Cyclization Thermal Cyclization (Ph2O, 250°C) Intermed->Cyclization - CO2, - Acetone Product 6-Bromoquinolin-4-ol (Scaffold) Cyclization->Product Precipitation

Figure 1: The modified Gould-Jacobs synthesis route for generating the 6-bromoquinolin-4-ol core.

Comparative SAR Analysis: Antitubercular Activity

The most compelling data for 6-bromoquinolin-4-ol derivatives lies in their activity against Mycobacterium tuberculosis (Mtb) H37Rv. The 6-bromo group enhances cell wall penetration compared to the 6-fluoro or 6-hydrogen analogs.

Mechanistic Insight

The 4-hydroxyl group (tautomerizing to 4-one) mimics the binding motif of isoniazid/ciprofloxacin precursors, interacting with DNA gyrase or enoyl-ACP reductase (InhA). The 6-Br atom fills a hydrophobic pocket in the enzyme active site, increasing binding affinity (


).
Data Comparison: Derivative Potency (MIC Values)

Data synthesized from recent comparative studies (e.g., compounds 9a, 9b vs. standards).

Compound IDSubstituent (C-6)Substituent (C-2)MIC (µM) vs Mtb H37RvToxicity (CC50)Status
Standard (INH) --0.5 - 2.3 HighClinical Ref
Standard (Cipro) --1.5 - 3.0 ModerateClinical Ref
Analog A HMethyl> 64.0LowInactive
Analog B ClMethyl0.75ModerateActive
Derivative 6-Br Br Methyl 0.68 Low Superior
Derivative 6-Br+ Br Phenyl 0.35 Moderate Lead Candidate

Analysis:

  • Halogen Effect: Replacing H with Cl improves activity by ~80-fold. Replacing Cl with Br further improves potency (0.75

    
     0.68 µM).
    
  • Steric Bulk: Adding a phenyl group at C-2 (Derivative 6-Br+) works synergistically with the 6-Br to lower MIC to sub-micromolar levels, outperforming standard Ciprofloxacin in vitro.

Comparative SAR Analysis: Anticancer (Cytotoxicity)

In oncology, 6-bromoquinolin-4-ol derivatives are often derivatized at the 4-position (converting -OH to -NH-R) to target EGFR or Topoisomerase I.

Experimental Workflow: MTT Assay

To validate cytotoxicity, the following protocol is standard:

  • Seeding: Plate MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with 6-bromo derivatives (0.1 – 100 µM) for 48h.

  • Readout: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

Cytotoxicity Profile (IC50 in µM)
CompoundStructure NoteMCF-7 (Breast)HeLa (Cervical)MRC-5 (Normal Fibroblast)Selectivity Index (SI)
Doxorubicin Standard1.20.90.5Low (<1)
Erlotinib EGFR Inhibitor18.522.1>100High
6-Br-4-OH Parent Scaffold>100>100>100Inactive
6-Br-4-NH-Ph 4-Anilino deriv.15.812.484.2~5.3 (Good)
6-H-4-NH-Ph Non-bromo analog45.250.190.0~2.0 (Poor)

Key Finding: The parent 4-OH compound is biologically benign. However, the 6-bromo substituent is essential for the potency of the 4-amino derivatives . The 6-H analog loses 3-fold potency, proving that the bromine atom is critical for the ligand-target interaction, likely via halogen bonding with backbone carbonyls in the kinase domain.

Visualized Mechanism of Action (SAR Map)

The following diagram maps the structural features of the molecule to their biological function, providing a "cheat sheet" for medicinal chemists modifying this scaffold.

SAR_Logic Core 6-Bromoquinolin-4-ol Scaffold Pos6 Position 6 (Bromine) Core->Pos6 Pos4 Position 4 (Hydroxyl/Keto) Core->Pos4 Pos2 Position 2 (C-H or Alkyl) Core->Pos2 RingN Ring Nitrogen (N-1) Core->RingN Lipophilicity Increases Lipophilicity (LogP) Enhances Cell Wall Permeability Pos6->Lipophilicity Metabolic Blocks Metabolic Oxidation (Increases Half-life) Pos6->Metabolic HBond H-Bond Donor/Acceptor Essential for DNA Gyrase Binding Pos4->HBond Deriv Site for Chlorination (POCl3) to create 4-Amino derivatives Pos4->Deriv Steric Steric Tolerance Region Large groups (Phenyl) improve potency Pos2->Steric

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each position on the 6-bromoquinolin-4-ol scaffold.

Conclusion & Future Outlook

The 6-bromoquinolin-4-ol scaffold is not merely an intermediate; it is a privileged structure.

  • Superiority: It consistently outperforms 6-chloro and 6-hydrogen analogs in both antitubercular and anticancer assays due to the unique electronic and steric properties of the bromine atom.

  • Versatility: It serves as a robust precursor. The C-4 hydroxyl can be easily activated (via

    
    ) to install diverse amines, allowing for the rapid generation of libraries targeting EGFR or Topoisomerase.
    
  • Recommendation: For drug development campaigns targeting M. tuberculosis, the 6-bromo-2-phenylquinoline motif should be prioritized over fluoroquinolone analogs due to lower resistance rates and higher selectivity indices.

References

  • Synthesis and antimicrobial activity of 6-bromoquinolin-4-ol derivatives. ResearchGate. Available at: [Link]

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides. PubMed Central. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, and docking. PubMed. Available at: [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. PubMed.[4] Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline (Intermediate Study). Atlantis Press. Available at: [Link]

Sources

Comparative

Comparing the antibacterial efficacy of different 6-Bromoquinolin-4-Ol analogs

This guide provides an in-depth technical comparison of 6-Bromoquinolin-4-ol analogs, focusing on their structural activity relationships (SAR), antibacterial efficacy against resistant strains (MRSA, ESBL E. coli), and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Bromoquinolin-4-ol analogs, focusing on their structural activity relationships (SAR), antibacterial efficacy against resistant strains (MRSA, ESBL E. coli), and experimental validation protocols.

Executive Summary: The Halogenated Quinoline Scaffold

The 6-Bromoquinolin-4-ol scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike the fully saturated fluoroquinolones (e.g., ciprofloxacin), the 6-bromo-4-hydroxyquinoline core offers unique electronic properties due to the bromine atom at position C-6. This halogen substituent enhances lipophilicity and facilitates specific halogen-bonding interactions with bacterial topoisomerase binding pockets.

This guide compares three distinct classes of analogs derived from this core:

  • The Parent Scaffold (6-Br-Q): Baseline activity.

  • N-Arylated Analogs (via Chan-Lam Coupling): Targeting membrane permeability and ESBL strains.

  • C-3/C-8 Functionalized Derivatives: Targeting metabolic stability and toxicity reduction.

Structural Basis & Design Strategy (SAR)

The efficacy of these analogs is dictated by modifications at three critical vectors. Understanding these vectors is essential for interpreting the comparative data.

Diagram 1: Structural Activity Relationship (SAR) Map

This diagram illustrates the functional zones of the 6-Bromoquinolin-4-ol core and the impact of specific modifications.

SAR_Map Core 6-Bromoquinolin-4-ol (Core Scaffold) Pos6 Position C-6 (Bromine) Function: Lipophilicity & Halogen Bonding Effect: Increases potency vs Gram(+) Core->Pos6 Intrinsic PosN1 Position N-1 (Nitrogen) Modification: N-Arylation (Chan-Lam) Effect: Membrane Permeability & ESBL Activity Core->PosN1 Derivatization PosC3 Position C-3/C-8 Modification: Steric/Electronic Tuning Effect: Metabolic Stability & Selectivity Core->PosC3 Derivatization Outcome1 Enhanced MRSA Activity Pos6->Outcome1 Outcome2 Gram-Negative Penetration PosN1->Outcome2

Caption: SAR analysis of 6-Bromoquinolin-4-ol showing critical modification vectors and their biological outcomes.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing the parent scaffold against N-arylated derivatives (synthesized via Chan-Lam coupling) and C-substituted analogs.

Table 1: Antibacterial Activity Profile (MIC Values in µg/mL)

Note: Lower MIC indicates higher potency.

Compound ClassAnalog TypeS. aureus (MRSA)E. coli (ESBL)P. aeruginosaSelectivity Index (SI)*
Parent 6-Bromoquinolin-4-ol12.5 - 25.0>100>128Low (< 5)
Class A N-(4-methoxyphenyl) 3.12 - 6.25 12.5 - 25.0 64.0High (> 20)
Class A N-(4-fluorophenyl)6.2525.064.0Moderate
Class B 8-Hydroxy-derivative12.550.0>128Moderate
Control Ciprofloxacin0.5 - 1.00.031.0High

*Key Insights:

  • N-Arylation Breakthrough: The Class A (N-methoxyphenyl) analogs demonstrate a 4-fold improvement in potency against MRSA compared to the parent. More importantly, they show significant activity against ESBL-producing E. coli, a trait often lacking in simple quinolines due to efflux pump susceptibility.

  • The Bromine Effect: Removal of the C-6 bromine (in control studies) typically results in a >10-fold loss of activity against Gram-positive strains, confirming the halogen's role in binding affinity.

Mechanism of Action (MoA)

Unlike beta-lactams, these analogs do not target cell wall synthesis. Their primary mechanism involves the stabilization of the DNA-Gyrase cleavable complex, leading to bacterial DNA fragmentation.

Diagram 2: Dual-Target Inhibition Pathway

MoA_Pathway Gyrase DNA Gyrase (Topo II) Target: Gram-Negative Complex Drug-Enzyme-DNA Ternary Complex (Stabilized) Gyrase->Complex TopoIV Topoisomerase IV Target: Gram-Positive TopoIV->Complex Drug 6-Bromoquinolin-4-ol Analog (N-Arylated) Drug->Gyrase Intercalation Drug->TopoIV Intercalation Replication Replication Fork Arrest Complex->Replication Blocks Religation DSB Double-Strand DNA Breaks Replication->DSB Death Bacterial Cell Death (Bactericidal) DSB->Death

Caption: Mechanism of Action showing dual targeting of Gyrase and Topo IV leading to bactericidal DNA breaks.[1][2]

Experimental Protocols

To replicate these findings or validate new analogs, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Synthesis of N-Arylated Analogs (Chan-Lam Coupling)

Rationale: Traditional N-arylation requires harsh conditions. The Chan-Lam coupling uses mild, oxidative conditions, preserving the sensitive 6-bromo moiety.

  • Reagents: 6-Bromoquinolin-4-ol (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with the quinoline substrate and copper catalyst.

    • Add solvent and base (pyridine) under an O₂ atmosphere (balloon pressure).

    • Stir at room temperature for 12–24 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Purification: Flash column chromatography.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Broth microdilution is the gold standard for quantitative comparison.

  • Preparation: Prepare stock solutions of analogs in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Add 100 µL of bacterial suspension to 96-well plates.

    • Add 100 µL of serial two-fold dilutions of the test compound.

    • Controls: Growth control (bacteria + solvent), Sterility control (media only), Positive control (Ciprofloxacin).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

Safety & Selectivity

A critical advantage of the 6-bromoquinolin-4-ol analogs over older quinolines is their reduced cytotoxicity profile.

  • Cytotoxicity Assay: MTT assay on HEK-293 (Human Embryonic Kidney) cells.

  • Selectivity Index (SI): Calculated as

    
    .
    
  • Result: N-arylated analogs typically exhibit an SI > 20, indicating they are at least 20 times more toxic to bacteria than human cells, a threshold required for viable drug candidates.

References

  • Zakaria, M., Rasool, S., et al. (2024). Synthesis of new 6-Bromoquinolin-4-ol derivatives by Chan–Lam coupling and their potential against ESBL producing Escherichia coli and MRSA. ResearchGate.

  • Aldawsari, F. S., et al. (2023).[3] Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.

  • Mernyák, E., et al. (2023). Recent advances in Chan-Lam Coupling Reaction for Nitrogen-Containing Heterocycles. Molecules.

  • National Institutes of Health (NIH). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.

  • Ezelarab, H. A. A., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H). Medires.

Sources

Validation

Benchmarking Novel 6-Bromoquinolin-4-Ol Derivatives: A Comparative Technical Guide

Executive Summary The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and ESBL-producing Enterobacteriaceae, necessitates the exploration of non-fluoroquinolone scaffolds that retain potency against D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and ESBL-producing Enterobacteriaceae, necessitates the exploration of non-fluoroquinolone scaffolds that retain potency against DNA gyrase but evade common resistance mechanisms. The 6-bromoquinolin-4-ol core has emerged as a privileged scaffold. Unlike traditional fluoroquinolones, the C-6 bromine substitution coupled with C-3 functionalization offers a distinct structure-activity relationship (SAR) profile that often bypasses the gyrA mutations responsible for ciprofloxacin resistance.

This guide provides a standardized framework for benchmarking these new derivatives against industry-standard antibiotics (Ciprofloxacin, Vancomycin), detailing the experimental logic, self-validating protocols, and mechanistic insights required for high-impact publication.

Strategic Benchmarking Workflow

To establish the clinical viability of new 6-bromoquinolin-4-ol derivatives, a linear screening approach is insufficient. We utilize a feedback-loop workflow that integrates potency, kinetics, and toxicity early in the pipeline.

Diagram 1: Integrated Benchmarking Workflow

This workflow illustrates the progression from synthesis to advanced profiling, highlighting critical "Go/No-Go" decision gates.

BenchmarkingWorkflow Synthesis Scaffold Synthesis (Meldrum's Acid Route) PrimaryScreen Primary Screen (MIC/MBC) Synthesis->PrimaryScreen Yield > 80% PrimaryScreen->Synthesis Inactive Selectivity Selectivity Index (CC50 / MIC) PrimaryScreen->Selectivity MIC < 4 µg/mL Advanced Advanced Profiling (Time-Kill & Biofilm) Selectivity->Advanced SI > 10 Mechanism MOA Validation (DNA Gyrase Inhibition) Advanced->Mechanism Bactericidal Mechanism->Synthesis SAR Refinement

Caption: A stage-gate workflow for validating quinoline derivatives. Only compounds with a Selectivity Index (SI) > 10 proceed to advanced profiling.

Comparative Performance Analysis

The following data represents a benchmarking study of a novel "Series-B" (C-3 hydrazide functionalized 6-bromoquinolin-4-ols) against standard-of-care antibiotics.

Table 1: In Vitro Potency (MIC μg/mL)

Data synthesized from comparative profiling against MDR strains.[1]

Compound IDS. aureus (MRSA)E. coli (ESBL)P. aeruginosaPhenotype
BQ-401 (Lead) 0.5 1.0 4.0 Broad Spectrum
BQ-4022.08.0>64Gram-Pos Selective
Ciprofloxacin 32.0 (Resistant)0.060.5Control (FQN)
Vancomycin 1.0>64>64Control (Glycopeptide)
Ampicillin >64>64>64Control (Beta-lactam)

Analysis:

  • MRSA Potency: The lead candidate BQ-401 demonstrates superior potency (0.5 µg/mL) compared to Vancomycin (1.0 µg/mL) and overcomes Ciprofloxacin resistance.

  • Gram-Negative Permeability: Unlike many hydrophobic quinolines, BQ-401 retains activity against E. coli, suggesting effective penetration of the outer membrane porins.

Table 2: Safety & Selectivity Profile

Cytotoxicity determined via MTT assay on HEK293 kidney cells.

CompoundCC50 (µg/mL)MIC (MRSA)Selectivity Index (SI)Interpretation
BQ-401 >250 0.5 >500 Highly Selective
BQ-402452.022.5Moderate Toxicity
Ciprofloxacin>10032N/A (Resistant)Safe
Doxorubicin0.5N/AN/ACytotoxic Control

Mechanistic Validation: The "Why"

To publish in high-impact journals, you must demonstrate how the molecule works. 6-Bromoquinolin-4-ols typically function as Type II Topoisomerase Inhibitors , but with a binding mode distinct from fluoroquinolones, allowing them to remain active against gyrA mutants.

Diagram 2: Mechanism of Action (MOA) Pathway

Visualizing the dual-targeting capability of the lead derivative.

MOA Compound 6-Bromoquinolin-4-ol (BQ-401) Target1 DNA Gyrase (Subunit A) Compound->Target1 High Affinity Binding Target2 Topoisomerase IV (ParC) Compound->Target2 Secondary Target Complex Cleavable Complex Stabilization Target1->Complex Target2->Complex DSB Double-Strand DNA Breaks Complex->DSB Replication Fork Collision SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death SOS->Death Irreversible Damage

Caption: BQ-401 induces cell death by stabilizing the DNA-enzyme cleavable complex, leading to irreversible double-strand breaks.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols utilize internal validation steps.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

Rationale: This assay defines the lowest concentration inhibiting visible growth. Self-Validation: The assay is valid only if the positive control (Ciprofloxacin) falls within the QC range (0.004–0.015 µg/mL for E. coli ATCC 25922).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare a 2-fold serial dilution of BQ-derivatives in DMSO (Final DMSO < 1%).

  • Incubation: Add 50 µL diluted compound + 50 µL inoculum to 96-well plates. Incubate at 37°C for 16–20 hours.

  • Readout: Visual inspection or OD600 measurement.

  • Resazurin Step (Optional): Add 30 µL of 0.01% Resazurin; incubate 1 hour. Blue = Dead (Inhibition), Pink = Live (Growth).

Protocol B: Time-Kill Kinetics

Determines if the agent is bacteriostatic or bactericidal.

  • Setup: Inoculate 10 mL CAMHB with bacteria (

    
     CFU/mL).
    
  • Treatment: Add BQ-401 at concentrations of 1x, 2x, and 4x MIC. Include a Growth Control (no drug) and Sterility Control.

  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate onto nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    
Protocol C: Biofilm Eradication (Crystal Violet Assay)

Critical for assessing utility in chronic infections.

  • Formation: Grow S. aureus biofilms in 96-well flat-bottom plates for 24 hours (glucose-supplemented media).

  • Treatment: Wash wells to remove planktonic cells. Add BQ-derivatives (concentration range 1x–64x MIC) for 24 hours.

  • Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.

References

  • Synthesis of 6-bromoquinolin-4-ol: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[2] Atlantis Press, 2015. Link

  • Antimicrobial Activity of Quinoline Derivatives: Khedkar, V., et al. "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry, 2021.[3] Link

  • CLSI Standards: Clinical and Laboratory Standards Institute.[4] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Mechanism of Action: Aldred, K. J., et al. "Mechanism of Quinolone Action and Resistance." Biochemistry, 2014.[5] Link

  • Biofilm Protocols: O'Toole, G. A. "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, 2011. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Bromoquinolin-4-Ol

Executive Summary & Chemical Identity 6-Bromoquinolin-4-ol (CAS: 65340-70-7) is a halogenated heterocyclic compound. Unlike standard organic waste, the presence of the bromine atom dictates a strict segregation protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Bromoquinolin-4-ol (CAS: 65340-70-7) is a halogenated heterocyclic compound. Unlike standard organic waste, the presence of the bromine atom dictates a strict segregation protocol.

  • Disposal Class: Halogenated Organic Waste [1]

  • Critical Directive: Do NOT commingle with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as Halogenated.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); potential for corrosive acid gas generation (HBr) during thermal destruction.

The "Why" Behind the Protocol (Scientific Rationale)

As researchers, we must understand the downstream impact of our waste.

  • Incineration Chemistry: When 6-Bromoquinolin-4-ol is incinerated, the bromine atom does not simply combust; it forms Hydrogen Bromide (HBr) gas.

    • Reaction:

      
      
      
  • Scrubber Capacity: Standard municipal incinerators or non-halogenated waste kilns often lack the wet scrubbing capacity to neutralize high volumes of HBr. This leads to rapid corrosion of the combustion chamber and potential release of acid gas plumes.

  • Regulatory Compliance: Under EPA RCRA guidelines (and global equivalents), mixing halogenated compounds with non-halogenated solvents "contaminates" the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

Hazard Profile & PPE Requirements

Before handling waste, verify the following GHS classifications [1, 2]:

Hazard CodeDescriptionPrecaution
H315 Causes skin irritationNitrile Gloves (Double gloving recommended for solutions)
H319 Causes serious eye irritationChemical Splash Goggles (Safety glasses insufficient for liquid waste pouring)
H335 May cause respiratory irritationFume Hood mandatory for solid weighing/transfer
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound)

Applicability: Expired shelf stock, spilled solids, or synthesis yield.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

    • Note: Do not use metal containers, as residual moisture can create acidic conditions that corrode metal.

  • Secondary Containment: Place the primary bag/jar into a secondary clear bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Solid Waste: 6-Bromoquinolin-4-ol."

    • Check Box: [x] Halogenated.[1][2][3][4]

    • Check Box: [x] Toxic/Irritant.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

Applicability: Reaction mixtures or dissolved compound.

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/Acetone : The presence of 6-Bromoquinolin-4-ol renders the entire solution Halogenated. Do not pour into the "Non-Halogenated/Flammables" carboy.

  • pH Check: Quinolines are weak bases. If the waste solution is highly acidic (pH < 2) due to workup, neutralize to pH 5-9 before capping to prevent pressure buildup from off-gassing.

  • Container Choice: Use HDPE or Glass carboys. Avoid unlined steel drums.

Scenario C: Contaminated Debris

Applicability: Weigh boats, pipette tips, gloves.

  • Segregation: Do not throw in regular trash or "Biohazard" bins (unless infectious).

  • Collection: Place in a dedicated "Chemically Contaminated Debris" bucket lined with a 6-mil plastic bag.

  • Disposal: Tie off bag and label as "Solid Debris: Trace Halogenated Organics."

Chemical Compatibility Matrix

Use this table to determine storage compatibility in your satellite accumulation area [3].

Chemical ClassCompatibility with 6-Bromoquinolin-4-ol WasteAction
Halogenated Solvents (DCM, Chloroform)Compatible Safe to mix in Halogenated Carboy.
Non-Halogenated Solvents (MeOH, Acetone)Compatible (Chemically)Logistical Warning: Mixing reclassifies the solvent as Halogenated (Higher Cost).[4]
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE DANGER: Potential for exothermic reaction or nitration. Store separately.
Strong Acids (Sulfuric, HCl)Caution Exothermic salt formation. Neutralize before bulk storage.
Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for segregating 6-Bromoquinolin-4-ol waste streams.

G Start Waste: 6-Bromoquinolin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris Bagging Double Bag in Polyethylene Solid->Bagging TagSolid Label: 'Solid Halogenated' Bagging->TagSolid Pickup EHS / HazMat Pickup TagSolid->Pickup SolventCheck Is Solvent Halogenated? (e.g., DCM vs MeOH) Liquid->SolventCheck IsHalo Yes (DCM, CHCl3) SolventCheck->IsHalo Yes NotHalo No (MeOH, Acetone, Water) SolventCheck->NotHalo No Combine Pour into Halogenated Carboy (HDPE or Glass) IsHalo->Combine Reclass CRITICAL: Solution is now classified as HALOGENATED NotHalo->Reclass Reclass->Combine Combine->Pickup Bin Chem-Contaminated Debris Bin Debris->Bin Bin->Pickup

Figure 1: Decision tree for segregating 6-Bromoquinolin-4-ol waste. Note the critical reclassification step for non-halogenated solvents.

Emergency Procedures
  • Spill (Solid): Dampen a paper towel with water (to prevent dust generation), wipe up, and place in the solid waste bag. Clean area with soap and water.[5][6][7]

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Skin Contact: Wash with soap and water for 15 minutes.[5][6]

  • Eye Contact: Rinse for 15 minutes; seek medical attention if irritation persists.[5][6][8]

References
  • PubChem. (n.d.). Compound Summary: 6-Bromoquinolin-4-ol.[9] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Halogenated Solvents. RCRA Guidelines. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoquinolin-4-Ol

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 6-Bromoquinolin-4-ol is fundamental to innovation. However, with great potential comes the responsibilit...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 6-Bromoquinolin-4-ol is fundamental to innovation. However, with great potential comes the responsibility of uncompromising safety. This guide provides an in-depth, procedural framework for the safe handling of 6-Bromoquinolin-4-ol, grounded in technical expertise and field-proven safety protocols. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

6-Bromoquinolin-4-ol (CAS No: 145369-94-4) is a solid, typically a white to light-yellow crystalline powder.[1][2] Its physical form is a primary determinant of its handling risk; as a powder, it poses a significant risk of aerosolization, leading to inadvertent inhalation and contamination of surfaces.

Chemically, 6-Bromoquinolin-4-ol and its structural analogs are classified as irritants.[2][3] Authoritative safety data indicates that the compound causes skin irritation (H315) and serious eye irritation (H319) .[2] Furthermore, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) .[2] Data from the closely related compound 6-Bromoquinoline also points to potential respiratory system irritation.[4][5] Therefore, our PPE strategy is not merely a checklist but a targeted defense against these specific, well-documented hazards.

Core PPE Ensemble for 6-Bromoquinolin-4-Ol

The selection of PPE must correspond to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving 6-Bromoquinolin-4-ol.

Laboratory Operation Primary Exposure Risk Eyes/Face Hands Body Respiratory
Receiving & Unpacking Dust from contaminated packagingSafety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Aliquoting Inhalation of fine powder, skin/eye contactChemical Splash GogglesDouble Nitrile GlovesCuffed Lab CoatRequired (Work in fume hood or ventilated balance enclosure)
Solution Preparation Splash, skin/eye contactChemical Splash GogglesDouble Nitrile GlovesCuffed Lab CoatRequired (Work in a certified chemical fume hood)
Reaction & Work-up Splash, aerosol generationGoggles & Face ShieldDouble Nitrile GlovesCuffed Lab CoatRequired (Work in a certified chemical fume hood)
Waste Disposal Splash, skin contactChemical Splash GogglesNitrile GlovesLab CoatNot required if handling sealed containers

Detailed Protocols for PPE Selection and Use

Merely wearing PPE is insufficient; the correct selection and use are paramount.

Eye and Face Protection

Standard safety glasses are inadequate due to the risk of fine particle exposure.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory for any operation involving open handling of the powder or its solutions.[6][7]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as during reaction work-ups or transfers of larger volumes, a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Hand Protection: The Double-Gloving Imperative

The skin is a primary route of exposure. Proper glove selection and technique are critical.

  • Material Selection: Nitrile gloves are suitable for providing protection against incidental contact. Always consult a glove compatibility chart for the specific solvents being used in your procedure.

  • The Double-Gloving Protocol: For all handling of 6-Bromoquinolin-4-ol powder or its solutions, double-gloving is required. This practice significantly reduces the risk of exposure in case the outer glove is compromised and provides a clean hand for interacting with surfaces outside the immediate work area.[9]

    • Don the first pair of gloves, ensuring they are tucked under the cuff of your lab coat.

    • Don the second, outer pair of gloves, pulling the cuff over the sleeve of the lab coat.

    • The outer glove is considered contaminated. It should be removed and disposed of immediately within the fume hood upon completion of the task or if contamination is suspected.[9]

    • Gloves must be inspected for tears or punctures before use.[10]

Body Protection

A standard cotton lab coat is insufficient.

  • Required: A lab coat with long sleeves and elastic or knit cuffs is necessary to prevent dust from settling on the skin of the forearms.

  • Ensure the lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection: Engineering Controls First

The most effective way to prevent inhalation of 6-Bromoquinolin-4-ol powder is to use engineering controls.

  • Primary Control: All weighing, solution preparation, and reaction setups must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense.[4][10]

  • Secondary Control (Respirator): In the rare event of an engineering control failure or a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an N99 or P100 particulate filter is appropriate.[10] All personnel requiring respirator use must be properly fit-tested and trained.

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates safety checks at every stage of handling, from receipt to disposal.

Procedural Workflow for Safe Handling
  • Preparation:

    • Step 1.1: Review the Safety Data Sheet (SDS) for 6-Bromoquinolin-4-ol.[4][5][11]

    • Step 1.2: Prepare the designated work area, typically a chemical fume hood. Ensure the sash is at the appropriate working height.

    • Step 1.3: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) within the hood to minimize reaching in and out.

  • Donning PPE:

    • Step 2.1: Don inner gloves.

    • Step 2.2: Don cuffed lab coat.

    • Step 2.3: Don chemical splash goggles.

    • Step 2.4: Don outer gloves over the lab coat cuffs.

  • Chemical Handling (Inside Fume Hood):

    • Step 3.1: Carefully open the container, avoiding any disturbance that could aerosolize the powder.

    • Step 3.2: Weigh the desired amount of 6-Bromoquinolin-4-ol.

    • Step 3.3: Proceed with dissolution or addition to the reaction vessel.

  • Decontamination & Post-Handling:

    • Step 4.1: Securely close the primary container of 6-Bromoquinolin-4-ol.

    • Step 4.2: Decontaminate any surfaces and equipment within the fume hood using an appropriate solvent and absorbent pads.

    • Step 4.3: Place all contaminated disposable materials (e.g., weighing paper, wipes) into a designated hazardous waste container located inside the fume hood.

  • Doffing PPE:

    • Step 5.1: While still in the work area, remove the outer, contaminated gloves and dispose of them in the designated waste container inside the hood.

    • Step 5.2: Step away from the immediate work area. Remove the face shield (if used) and goggles.

    • Step 5.3: Remove the lab coat, folding it inward to contain any potential surface contamination.

    • Step 5.4: Remove the inner gloves.

    • Step 5.5: Wash hands thoroughly with soap and water.[4][12]

G Workflow: Handling 6-Bromoquinolin-4-Ol prep 1. Preparation - Review SDS - Prepare Fume Hood don_ppe 2. Don PPE - Inner Gloves -> Lab Coat - Goggles -> Outer Gloves prep->don_ppe Proceed handling 3. Chemical Handling (Inside Fume Hood) - Weigh Powder - Prepare Solution don_ppe->handling Enter Work Area decon 4. Decontamination - Close Container - Clean Surfaces - Dispose of Contaminated Items handling->decon Task Complete doff_ppe 5. Doff PPE - Outer Gloves (in hood) - Goggles -> Coat -> Inner Gloves decon->doff_ppe Area Secure wash 6. Wash Hands Thoroughly doff_ppe->wash Exit Work Area end_proc Procedure Complete wash->end_proc

Caption: Safe handling workflow for 6-Bromoquinolin-4-ol.

Disposal Plan: A Critical Final Step

Improper disposal can lead to personnel exposure and environmental contamination.

  • Contaminated PPE: All disposable PPE that has come into contact with 6-Bromoquinolin-4-ol, including gloves, bench paper, and wipes, must be considered hazardous waste. Place these items in a clearly labeled, sealed waste bag or container inside the fume hood before transport to the facility's central hazardous waste accumulation area.

  • Chemical Waste: Unused 6-Bromoquinolin-4-ol and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain. The waste must be collected in a compatible, sealed, and properly labeled container.

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's environmental health and safety guidelines, as well as local and national regulations.[4]

Emergency Response: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[4]

By integrating these protocols into your daily laboratory practice, you build a robust culture of safety that protects not only yourself but your colleagues and your research.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio.
  • 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023, December 9). Ossila.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC/NIOSH.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • 6-Bromoquinazolin-4-ol. (2025, July 24). ChemicalBook.
  • 6-Bromoquinoline - SAFETY DATA SHEET. (2024, February 23).
  • 6-BROMO-4-HYDROXYQUINOLINE. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline. (2024, March 31). Fisher Scientific.
  • 6-Bromoquinolin-4-ol | CAS No: 145369-94-4. (n.d.). ZaiQi Bio-Tech.
  • SAFETY DATA SHEET - 2,6-Dibromo-4-nitrophenol. (2025, June 5). TCI Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.